
N-(2-((N,N-dimethylsulfamoyl)amino)ethyl)-4-isobutyramidobenzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2-((N,N-dimethylsulfamoyl)amino)ethyl)-4-isobutyramidobenzamide, also known as DMSB, is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound has shown promising results in various research studies and has been used in a wide range of biochemical and physiological experiments.
Wissenschaftliche Forschungsanwendungen
Antitumor Activity and Structure-Activity Relationships
Compounds structurally related to N-(2-((N,N-dimethylsulfamoyl)amino)ethyl)-4-isobutyramidobenzamide have been explored for their antitumor activities. For instance, amino-substituted 2-[2'-(dimethylamino)ethyl]-1,2-dihydro-3H-dibenz[de,h]isoquinoline-1,3-diones demonstrated significant potency against tumor cells, with specific derivatives showing enhanced efficacy and reduced cardiotoxicity relative to their parent compounds. The study highlights the importance of substitution patterns on the anthracene nucleus for antitumor activity and provides a basis for developing novel antitumor agents with improved therapeutic profiles (Sami et al., 1995).
Neurological Applications
Research into compounds with structures similar to N-(2-((N,N-dimethylsulfamoyl)amino)ethyl)-4-isobutyramidobenzamide includes the development of diagnostic tools for neurological diseases. For example, derivatives of 2-(1-[6-(dimethylamino)-2-naphthyl]ethylidene)malononitrile have been used in conjunction with positron emission tomography (PET) to identify and quantify neurofibrillary tangles and beta-amyloid plaques in the brains of Alzheimer's disease patients. This non-invasive technique aids in the diagnostic assessment and monitoring of Alzheimer's disease, showcasing the potential of structurally similar compounds in neurological research and diagnostics (Shoghi-Jadid et al., 2002).
Insect Repellent Efficacy
Another area of application for compounds structurally related to N-(2-((N,N-dimethylsulfamoyl)amino)ethyl)-4-isobutyramidobenzamide is in the study of insect repellent efficacy. Research comparing the behavioral and toxicological effects of N,N-diethyl-3-methylbenzamide (DEET) and ethyl 3-[acetyl(butyl)amino]propanoate (IR3535) on Rhodnius prolixus, a vector of Chagas disease, quantified repellency and explored the molecular mechanisms underlying these effects. Such studies contribute to our understanding of insect repellency and the development of more effective repellents (Alzogaray, 2015).
Cardiovascular and Anti-Ulcer Properties
Additionally, research into the cardiovascular and anti-ulcer properties of phenylethylamine derivatives, including compounds with structural similarities to N-(2-((N,N-dimethylsulfamoyl)amino)ethyl)-4-isobutyramidobenzamide, has led to the discovery of novel compounds with potential therapeutic applications. For instance, novel derivatives were synthesized to improve solubility and bioavailability, showing promise in preventing stress-induced gastric ulceration and suggesting avenues for the development of new anti-ulcer agents (Hosokami et al., 1995).
Wirkmechanismus
Target of Action
It’s known that indole derivatives, which this compound may be related to, have been found to bind with high affinity to multiple receptors . These receptors are involved in a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Mode of Action
It’s known that indole derivatives interact with their targets by binding to them, which can lead to changes in the target’s function . This interaction can result in a variety of biological effects depending on the specific target and the nature of the interaction .
Biochemical Pathways
Indole derivatives are known to affect a variety of biochemical pathways due to their broad range of biological activities . The downstream effects of these interactions can include changes in cellular function and potentially therapeutic effects .
Result of Action
Given the broad range of biological activities associated with indole derivatives , it’s likely that this compound could have a variety of effects at the molecular and cellular level.
Eigenschaften
IUPAC Name |
N-[2-(dimethylsulfamoylamino)ethyl]-4-(2-methylpropanoylamino)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H24N4O4S/c1-11(2)14(20)18-13-7-5-12(6-8-13)15(21)16-9-10-17-24(22,23)19(3)4/h5-8,11,17H,9-10H2,1-4H3,(H,16,21)(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZUPWLKPVYUTZGY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=O)NC1=CC=C(C=C1)C(=O)NCCNS(=O)(=O)N(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H24N4O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-((N,N-dimethylsulfamoyl)amino)ethyl)-4-isobutyramidobenzamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

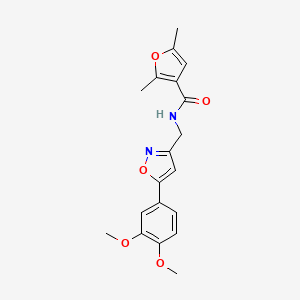
![2-Chloro-N-[1-(2-chlorophenyl)-1-pyrazol-1-ylpropan-2-yl]propanamide](/img/structure/B2932617.png)
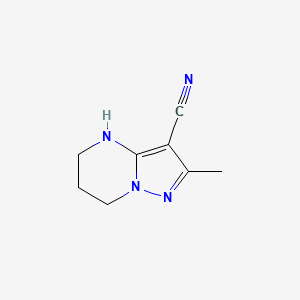
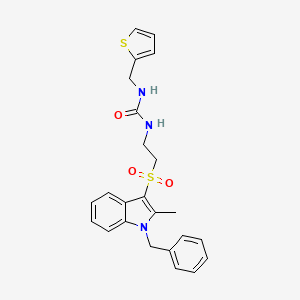
![2-chloro-N'-(1-(3-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)benzohydrazide](/img/structure/B2932621.png)


![1-[(2-methylphenyl)carbonyl]-1H-indole-3-carbonitrile](/img/structure/B2932628.png)
![2-cyano-3-(4-methoxyphenyl)-N-[3-(trifluoromethyl)phenyl]propanamide](/img/structure/B2932629.png)
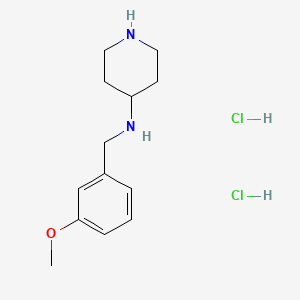
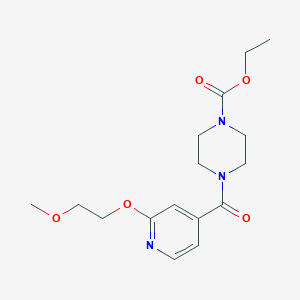
![N-[2-[4-(4-Methylpiperazin-1-yl)phenyl]ethyl]but-2-ynamide](/img/structure/B2932632.png)
![2-[4-(6-Cyclopropylpyridazin-3-yl)piperazin-1-yl]quinoxaline](/img/structure/B2932636.png)
![Benzo[d]thiazol-2-yl(3-(pyrimidin-2-ylamino)azetidin-1-yl)methanone](/img/structure/B2932637.png)